REACTION_CXSMILES
|
[CH2:1]([O:3][P:4]([C:9]([P:11](=[O:18])([O:15][CH2:16][CH3:17])[O:12][CH2:13][CH3:14])=[CH2:10])(=[O:8])[O:5][CH2:6][CH3:7])[CH3:2].[N+:19](=[CH:21][C:22]([C:24]1[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1)=[O:23])=[N-:20]>CCOCC>[CH2:16]([O:15][P:11]([C:9]1([P:4](=[O:8])([O:5][CH2:6][CH3:7])[O:3][CH2:1][CH3:2])[CH2:10][C:21]([C:22](=[O:23])[C:24]2[CH:25]=[CH:26][CH:27]=[CH:28][CH:29]=2)=[N:19][NH:20]1)(=[O:18])[O:12][CH2:13][CH3:14])[CH3:17]
|
Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
C(C)OP(OCC)(=O)C(=C)P(OCC)(OCC)=O
|
Name
|
|
Quantity
|
2.92 g
|
Type
|
reactant
|
Smiles
|
[N+](=[N-])=CC(=O)C1=CC=CC=C1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Type
|
CUSTOM
|
Details
|
stirred at 22° for 20 hrs
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The precipitate is collected
|
Type
|
WASH
|
Details
|
washed with ether
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OP(OCC)(=O)C1(NN=C(C1)C(C1=CC=CC=C1)=O)P(OCC)(OCC)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |